2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester
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Overview
Description
2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester is a boronic ester derivative with the molecular formula C13H20BNO5. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester typically involves the reaction of 2-ethoxycarbonyl-4-methyl-oxazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Protodeboronation: Common reagents include acids (e.g., HCl) or bases (e.g., NaOH) under aqueous conditions.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds or other substituted aromatic compounds.
Protodeboronation: The major product is the corresponding oxazole derivative without the boronic ester group.
Scientific Research Applications
2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boronic ester group enhances the reactivity and selectivity of the reaction by stabilizing the transition state and facilitating the transmetalation step .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-oxazole-5-boronic acid pinacol ester
- 4-Methyl-oxazole-5-boronic acid pinacol ester
Uniqueness
2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester is unique due to its ethoxycarbonyl group, which provides additional functionalization options and enhances its reactivity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
ethyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO5/c1-7-17-11(16)10-15-8(2)9(18-10)14-19-12(3,4)13(5,6)20-14/h7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSZXTCCANPTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(O2)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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